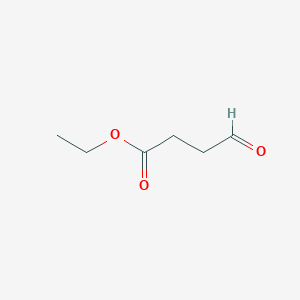

Ethyl 4-oxobutanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMPHCGACBODIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143879 | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-10-0 | |

| Record name | Butanoic acid, 4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-OXOBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0592D2Y8Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-oxobutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-oxobutanoate, also known as ethyl succinyl-aldehyde, is a versatile bifunctional molecule with significant applications in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals and other specialty chemicals. Its structure, incorporating both an aldehyde and an ester functional group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on experimental protocols and data relevant to researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No: 10138-10-0) is a carboxylic ester derived from the formal condensation of the carboxyl group of succinic semialdehyde with ethanol.[1] It serves as a valuable building block in the synthesis of more complex molecules due to the orthogonal reactivity of its aldehyde and ester moieties. This guide will detail the primary synthetic routes to this compound, its key physicochemical and spectroscopic properties, and its utility in various synthetic applications, including its role as a precursor to biologically active compounds.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 10138-10-0 | [1] |

| Physical Form | Liquid | [2] |

| Purity | ≥95% (typical) | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 4-oxobutyrate, Ethyl 3-formylpropionate, Succinaldehydic acid ethyl ester | [1] |

| SMILES | CCOC(=O)CCC=O | [1] |

| InChIKey | QFMPHCGACBODIJ-UHFFFAOYSA-N | [1] |

Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 2: ¹H NMR Spectroscopic Data of this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.80 | t | 1H | -CHO |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 2.80 | t | 2H | -CH₂CHO |

| 2.60 | t | 2H | -CH₂CO₂Et |

| 1.25 | t | 3H | -OCH₂CH₃ |

Table 3: ¹³C NMR Spectroscopic Data of this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 201.5 | -CHO |

| 172.5 | -CO₂Et |

| 60.8 | -OCH₂CH₃ |

| 42.5 | -CH₂CHO |

| 28.0 | -CH₂CO₂Et |

| 14.2 | -OCH₂CH₃ |

Table 4: IR and Mass Spectrometry Data of this compound

| Spectroscopic Technique | Key Peaks/Fragments | Reference(s) |

| IR (Infrared) Spectroscopy (cm⁻¹) | ~2980 (C-H stretch, aliphatic), ~2720 (C-H stretch, aldehyde), ~1735 (C=O stretch, ester), ~1725 (C=O stretch, aldehyde), ~1200 (C-O stretch, ester) | [1] |

| Mass Spectrometry (EI-MS) m/z | 130 [M]⁺, 101 [M - C₂H₅]⁺, 85 [M - OC₂H₅]⁺, 57, 29 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the esterification of succinic acid or its anhydride, followed by selective reduction or oxidation, or through Friedel-Crafts acylation of an appropriate aromatic substrate followed by further transformations.

Synthesis from Succinic Anhydride and Ethanol

A primary route to a precursor of this compound involves the alcoholysis of succinic anhydride with ethanol to form monoethyl succinate. This is then converted to the corresponding acyl chloride and subsequently reduced to the aldehyde.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride (1.0 eq) and absolute ethanol (3.0 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.01 eq) or an acidic ion-exchange resin like Amberlyst-15.[3]

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Purification: Remove the excess ethanol under reduced pressure. The resulting crude monoethyl succinate can be purified by vacuum distillation.

-

Formation of the Acyl Chloride: In a fume hood, carefully add thionyl chloride (1.2 eq) dropwise to the cooled monoethyl succinate (1.0 eq). The reaction is typically performed in an inert solvent like dichloromethane.

-

Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, then gently reflux for 1 hour or until the evolution of gas ceases.

-

Reduction to Aldehyde: The resulting ethyl succinyl chloride is then selectively reduced to this compound. A common method is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur). Alternatively, controlled reduction using a hydride reagent such as lithium tri-tert-butoxyaluminum hydride at low temperature can be employed.

-

Purification: The crude this compound is purified by vacuum distillation.

Friedel-Crafts Acylation Approach

While not a direct synthesis of this compound itself, the Friedel-Crafts acylation using a succinic acid derivative is a common method to produce substituted analogues that are important in drug discovery.[4]

-

Friedel-Crafts Acylation:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) and cool in an ice bath.

-

Addition of Reactants: A mixture of butylbenzene and succinic anhydride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.

-

Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated (e.g., to 60°C) for several hours.

-

Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The product, 4-(4-butylphenyl)-4-oxobutanoic acid, is extracted with an organic solvent like diethyl ether or ethyl acetate, washed with water, dried, and the solvent is removed. The crude product can be purified by recrystallization.

-

-

Esterification:

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up and Purification: The residue is dissolved in an organic solvent, washed with saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated. The crude ester is then purified by column chromatography.

-

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.

Precursor to GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] GABA analogues are an important class of drugs used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain. The chemical structure of this compound makes it a suitable starting material for the synthesis of certain GABA analogues. For instance, reductive amination of the aldehyde followed by hydrolysis of the ester can provide 4-aminobutanoic acid derivatives.

Role in the Synthesis of Other Pharmaceuticals

Derivatives of this compound are employed in the synthesis of a range of pharmaceutical agents. For example, ethyl 4-chloro-3-oxobutanoate is a precursor for the synthesis of (R)-4-chloro-3-hydroxybutyrate, a chiral building block for drugs such as L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB).[6] Furthermore, related structures are used in the development of kinase inhibitors and other heterocyclic compounds with diverse pharmacological activities.[4][7]

Biological and Metabolic Information

While not extensively studied for its direct biological activity, this compound is known to be a metabolite in certain biological systems. In a study involving Saccharomyces fermentati, a microorganism used in the production of flor sherry, this compound was found to be metabolized into several other volatile compounds.[8][9] The primary metabolic transformations observed were the reduction of the aldehyde to an alcohol, leading to the formation of ethyl 4-hydroxybutanoate, and the oxidation of the aldehyde to a carboxylic acid, which upon esterification yields diethyl succinate. The ethyl 4-hydroxybutanoate can further undergo intramolecular esterification (lactonization) to form 4-hydroxybutanoic acid lactone (gamma-butyrolactone).[8][9]

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its synthesis from readily available starting materials like succinic anhydride, combined with its versatile reactivity, makes it an important building block for a wide array of more complex molecules, including pharmaceutically active compounds. The detailed protocols and compiled data in this guide are intended to facilitate its synthesis, characterization, and application in the laboratory.

References

- 1. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10138-10-0 [sigmaaldrich.com]

- 3. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GABA analogue - Wikipedia [en.wikipedia.org]

- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Some Products of the Metabolism of this compound by Saccharomyces Fermentati in the Film Form on the Surface of Simulated Flor Sherry | American Journal of Enology and Viticulture [ajevonline.org]

- 9. Some Products of the Metabolism of this compound by Saccharomyces Fermentati in the Film Form on the Surface of Simulated Flor Sherry | American Journal of Enology and Viticulture [ajevonline.org]

An In-depth Technical Guide to Ethyl 4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-oxobutanoate, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its biological context.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3]

Structure:

The chemical structure of this compound is characterized by a four-carbon chain containing an ester functional group at one end and an aldehyde group at the other.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for analytical method development.

| Property | Value | Source |

| Molecular Weight | 130.14 g/mol | [1][4][6] |

| Density | 1.013 g/cm³ | [1] |

| Boiling Point | 183.1 °C at 760 mmHg | [1] |

| Flash Point | 68.5 °C | [1] |

| LogP | 0.52860 | [1] |

| Vapor Pressure | 0.785 mmHg at 25°C | [1] |

| Refractive Index | 1.41 | [1] |

| Physical Form | Liquid | [3] |

Synthesis of this compound: Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification of 4-oxobutanoic acid. This method is a standard procedure for the preparation of esters from carboxylic acids and alcohols.

Reaction: 4-oxobutanoic acid + ethanol --(H⁺ catalyst)--> this compound + water

Materials and Equipment:

-

4-oxobutanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other strong acid catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxobutanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by distillation under reduced pressure.

-

Biological Role and Metabolic Context

This compound is recognized as a metabolite.[6][7] It is structurally derived from the formal condensation of the carboxyl group of succinic semialdehyde with ethanol.[6][7] This relationship places it within the broader context of cellular metabolism, potentially at the intersection of amino acid and carbohydrate metabolic pathways where succinic semialdehyde is an intermediate.

Visualizations

The following diagrams illustrate the synthesis workflow and the metabolic context of this compound.

Caption: Synthesis workflow for this compound.

Caption: Metabolic relationship of this compound.

References

- 1. This compound | CAS#:10138-10-0 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CHEBI:87282) [ebi.ac.uk]

Spectroscopic Profile of Ethyl 4-oxobutanoate: A Technical Guide

Introduction

Ethyl 4-oxobutanoate (CAS No. 10138-10-0), a key intermediate in organic synthesis, is a bifunctional molecule containing both an ester and an aldehyde moiety. Its structural elucidation and purity assessment are critical for its application in research, particularly in the development of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 9.80 | t | 1H | -CH O |

| 4.15 | q | 2H | -OCH ₂CH₃ |

| 2.75 | t | 2H | -C(=O)CH ₂- |

| 2.50 | t | 2H | -CH ₂CHO |

| 1.25 | t | 3H | -OCH₂CH ₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| 201.5 | C HO |

| 172.8 | -OC =O |

| 60.8 | -OC H₂CH₃ |

| 38.5 | -C H₂CHO |

| 28.0 | -C(=O)C H₂- |

| 14.2 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H stretch (alkane) |

| 2720, 2820 | Medium | C-H stretch (aldehyde) |

| 1735 | Strong | C=O stretch (ester) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CHO]⁺ |

| 85 | High | [M - OCH₂CH₃]⁺ |

| 73 | High | [COOCH₂CH₃]⁺ |

| 45 | Moderate | [OCH₂CH₃]⁺ |

| 29 | High | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup and Data Acquisition:

-

¹H NMR: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A standard proton-decoupled pulse program is used. A wider spectral width (0-220 ppm) is necessary, and a significantly larger number of scans is required to obtain adequate signal intensity due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are calibrated relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Instrument Setup and Data Acquisition: The spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.

-

Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 4-Oxobutanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-oxobutanoate and its derivatives are key intermediates in organic synthesis, particularly in the pharmaceutical industry. Their utility is intrinsically linked to their chemical reactivity, which is governed by a fascinating chemical phenomenon known as keto-enol tautomerism. This equilibrium between the keto and enol forms dictates the nucleophilic and electrophilic character of the molecule, thereby influencing reaction pathways and product outcomes. This technical guide provides a comprehensive overview of the keto-enol tautomerism in this compound derivatives, with a focus on the structural and environmental factors that influence the tautomeric equilibrium. This document details the experimental protocols for quantitative analysis, presents available data, and utilizes visualizations to elucidate key concepts for researchers and drug development professionals.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] In the case of this compound derivatives, the equilibrium involves the interconversion of the β-ketoester functionality. The keto form is generally more stable; however, the enol form can be significantly populated depending on the molecular structure and the surrounding environment.[2][3] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the ester carbonyl group.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to both intramolecular and intermolecular factors. Understanding these influences is critical for controlling the reactivity of this compound derivatives in synthetic applications.

Substituent Effects

The nature of the substituent(s) on the this compound backbone can significantly alter the relative stabilities of the keto and enol tautomers.

-

Electron-withdrawing groups (EWGs) at the α-position (C2) or on an aryl group at C4 tend to increase the acidity of the α-protons, thereby favoring the enol form. For instance, the trifluoromethyl group in ethyl 4,4,4-trifluoroacetoacetate significantly increases the enol content compared to its non-fluorinated analog.[4][5]

-

Electron-donating groups (EDGs) generally have the opposite effect, destabilizing the enol form and favoring the keto tautomer.

-

Steric hindrance can also play a role. Bulky substituents may favor the enol form to alleviate steric strain present in the keto tautomer.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent have a profound impact on the keto-enol equilibrium.[6]

-

Nonpolar, aprotic solvents (e.g., hexane, benzene, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is a significant stabilizing factor.

-

Polar, aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form through intermolecular hydrogen bonding with the enolic hydroxyl group.

-

Polar, protic solvents (e.g., water, methanol) can hydrogen bond with both the keto and enol forms. However, they tend to favor the more polar keto form by solvating the carbonyl groups, thus disrupting the intramolecular hydrogen bond of the enol.[4]

Quantitative Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism.[7][8][9] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Data Presentation

The following tables summarize the available quantitative data on the keto-enol tautomerism of select this compound derivatives and related analogs. It is important to note that comprehensive data for a wide range of this compound derivatives is limited in the scientific literature. The data for ethyl acetoacetate derivatives is included to illustrate general trends.

Table 1: Keto-Enol Equilibrium Data for this compound Derivatives and Analogs

| Compound | Solvent | % Enol | Keq ([enol]/[keto]) | Reference(s) |

| Ethyl acetoacetate | Neat | 9.9% | 0.0992 | [2] |

| Ethyl acetoacetate | CDCl₃ | 8.0% | 0.09 | [2] |

| Ethyl 4,4,4-trifluoroacetoacetate | CDCl₃ | High | - | [4] |

| Ethyl 4,4,4-trifluoroacetoacetate | DMSO-d₆ | High | - | [4] |

| Ethyl α-phenylacetoacetate | CDCl₃ | - | Stable | [7][9] |

| Ethyl α-phenylacetoacetate | DMSO-d₆ | - | Stable | [7][9] |

| Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | CDCl₃ | Keto form is major | - | [10] |

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of Ethyl Acetoacetate

| Protons | Keto Form | Enol Form |

| -CH₃ (acetyl) | 2.21 | 1.94 |

| -CH₂- (α-protons) | 3.48 | - |

| =CH- (vinyl) | - | 5.03 |

| -OH (enolic) | - | 12.14 |

| -OCH₂CH₃ | 4.14 | 4.14 |

| -OCH₂CH₃ | 1.23 | 1.23 |

| Data from a representative spectrum of ethyl acetoacetate.[2] |

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol provides a general method for determining the keto-enol equilibrium of an this compound derivative.

1. Sample Preparation: [10]

-

Weigh approximately 10-20 mg of the purified this compound derivative.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

-

Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (typically 300 MHz or higher).

-

Ensure the spectral width is sufficient to encompass all signals, including the downfield enolic proton (typically 0-15 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the distinct signals corresponding to the keto and enol tautomers. For example, integrate the α-methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculate the percentage of the enol form using the following equation:

-

Calculate the equilibrium constant (Keq):

Conclusion and Future Directions

The keto-enol tautomerism of this compound derivatives is a fundamental aspect of their chemistry, with significant implications for their application in organic synthesis and drug development. The equilibrium is delicately balanced by the interplay of substituent and solvent effects. While NMR spectroscopy provides a robust method for the quantitative analysis of this equilibrium, there is a clear need for more extensive studies on a wider variety of this compound derivatives to build a comprehensive database of their tautomeric behavior. Such data would be invaluable for predicting reactivity and optimizing reaction conditions in the synthesis of novel pharmaceutical agents. Future research should focus on systematically investigating the influence of a broader range of substituents and solvent systems on the keto-enol equilibrium of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Unveiling the Biological Potential of Ethyl 4-Oxobutanoate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of ethyl 4-oxobutanoate and its derivatives. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and experimental workflows to support ongoing research and development in medicinal chemistry and pharmacology.

Overview of Biological Activities

This compound, a versatile organic compound, and its derivatives have demonstrated a range of biological activities, positioning them as promising scaffolds in drug discovery. Key areas of investigation include their potential as anticancer, antimicrobial, and anti-inflammatory agents. The core structure allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.

Anticancer Activity: Certain derivatives of this compound have been identified as inhibitors of key signaling pathways implicated in cancer progression. Notably, ethyl 2,4-dioxo-4-arylbutanoate derivatives have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, migration, and survival.

Antimicrobial Activity: Various derivatives, particularly those synthesized through Knoevenagel condensation, have exhibited significant antibacterial activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Quantitative Biological Data

The following tables summarize the quantitative biological data for key derivatives of this compound.

Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

| Compound ID | Substituent (R) | IC50 (µM) |

| 3a | 4-Cl | 65.3 |

| 3b | 4-Br | 90.3 |

| 3c | 4-Me | 75.1 |

| 3d | 2,4-di-Cl | 82.4 |

| 3e | 3-NO2 | 60.2 |

| 3f | 3-Me | 48.3 |

| Staurosporine (Reference) | - | ~0.01 |

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Benzylidene-3-oxobutanamide Derivatives

| Compound ID | R1 | R2 | R3 | R4 | R5 | S. aureus MRSA (μg/mL) | A. baumannii MDR (μg/mL) |

| 17 | H | H | NO2 | H | H | 2 | 16 |

| 18 | H | H | H | NO2 | H | 2 | >32 |

| 19 | Cl | H | H | H | H | 8 | >32 |

| 21 | H | H | Cl | H | H | 4 | >32 |

| 25 | H | Cl | H | Cl | H | 8 | >32 |

| 27 | F | H | H | H | H | 16 | >32 |

| 28 | H | H | H | H | CN | >32 | 16 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives (Src Kinase Inhibitors)

This protocol describes a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives via Claisen condensation.

Materials:

-

Substituted acetophenone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Dichloromethane

-

Sulfuric acid (dilute)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of the appropriate substituted acetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with stirring.

-

Stir the reaction mixture overnight at room temperature.

-

Heat the mixture at 80°C for 30 minutes.

-

Cool the reaction mixture and acidify to pH 2 with dilute sulfuric acid.

-

Extract the product with dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

Synthesis of Ethyl 2-(4-substituted-benzylidene)-3-oxobutanoate Derivatives (Antimicrobial Agents)

This protocol details the Knoevenagel condensation for the synthesis of ethyl 2-benzylidene-3-oxobutanoate derivatives.[1][2][3][4]

Materials:

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethyl acetoacetate

-

Piperidine

-

Trifluoroacetic acid

-

Benzene

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in benzene.

-

Add a catalytic amount of piperidine and trifluoroacetic acid to the mixture.

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

Src Kinase Inhibition Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of compounds against Src kinase.[5][6][7][8]

Materials:

-

Recombinant active c-Src enzyme

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (derivatives of this compound)

-

Kinase assay buffer

-

ATP solution

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplate

Procedure:

-

Coat a 96-well microplate with the tyrosine kinase substrate.

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

Add the test compound dilutions to the wells, along with a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant c-Src enzyme to each well (except the no-enzyme control).

-

Initiate the kinase reaction by adding ATP solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate.

-

Wash the wells again to remove unbound antibody.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxicity of the synthesized compounds against cancer cell lines.[5][6]

Materials:

-

Cancer cell line of interest (e.g., HT-29, SK-BR-3)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of cell viability relative to the vehicle control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the antimicrobial derivatives.[9][10][11]

Materials:

-

Bacterial strains (e.g., S. aureus, A. baumannii)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Inoculate each well containing the compound dilutions with the bacterial suspension.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Figure 1. General workflow for the synthesis and biological evaluation of this compound derivatives.

Figure 2. Simplified Src kinase signaling pathway and the inhibitory action of ethyl 2,4-dioxo-4-arylbutanoate derivatives.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Ethyl 4-Oxobutanoate as a Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxobutanoate, the ethyl ester of succinic semialdehyde, is a metabolite with potential significance in neurobiology and metabolic studies due to its direct link to the GABA shunt. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its proposed metabolic pathways, detailed hypothetical protocols for its analysis, and a discussion of its potential physiological relevance. While its presence in biological systems is plausible, it is crucial to note that to date, no quantitative data on the endogenous levels of this compound in human or animal tissues have been published in peer-reviewed literature. The information presented herein is based on established biochemical principles and analytical methodologies for similar compounds.

Introduction

This compound (also known as succinic semialdehyde ethyl ester) is a carboxylic ester formed from the formal condensation of succinic semialdehyde and ethanol[1]. Succinic semialdehyde is a key intermediate in the metabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), through a pathway known as the GABA shunt[2]. Given the prevalence of both ethanol (from endogenous and exogenous sources) and succinic semialdehyde in biological systems, the formation of this compound is biochemically plausible. This molecule may serve as a metabolic indicator of perturbations in GABA metabolism, particularly in the context of ethanol exposure. This guide aims to consolidate the theoretical framework for studying this compound as a metabolite.

Proposed Metabolic Pathways

The metabolic pathways involving this compound are hypothesized to be closely linked to the GABA shunt and ethanol metabolism.

Biosynthesis of this compound

The formation of this compound is proposed to occur via the esterification of succinic semialdehyde with ethanol. This reaction could potentially be catalyzed by esterases or occur non-enzymatically under specific physiological conditions, although enzymatic synthesis is more likely.

Degradation of this compound

The primary route for the degradation of this compound is likely the hydrolysis of the ester bond, catalyzed by carboxylesterases (CES), to yield succinic semialdehyde and ethanol. In humans, two major carboxylesterases, CES1 and CES2, are present in tissues such as the liver and intestines. CES1 generally shows a preference for substrates with small alcohol groups, suggesting it may be involved in the hydrolysis of this compound.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of quantitative data on the endogenous concentrations of this compound in any biological matrix (e.g., plasma, urine, tissue). While untargeted metabolomics studies have been conducted on conditions where its precursor, succinic semialdehyde, is elevated, such as Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD), the presence of this compound has not been reported[3][4][5][6][7]. Therefore, the following table structures are provided as templates for future studies.

Table 1: Hypothetical Quantitative Data for this compound in Biological Matrices.

| Biological Matrix | Species | Condition | Concentration Range (ng/mL or ng/g) | Analytical Method | Reference |

|---|---|---|---|---|---|

| Plasma | Human | Healthy Control | Not Reported | LC-MS/MS or GC-MS | - |

| Urine | Human | Healthy Control | Not Reported | GC-MS | - |

| Brain Tissue | Rodent | Healthy Control | Not Reported | GC-MS | - |

| Liver Tissue | Rodent | Healthy Control | Not Reported | GC-MS | - |

Table 2: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source | Reference |

|---|---|---|---|---|---|

| Carboxylesterase (synthesis) | Succinic Semialdehyde | Not Determined | Not Determined | Human Liver Microsomes | - |

| Carboxylesterase 1 (hydrolysis) | this compound | Not Determined | Not Determined | Recombinant Human | - |

Experimental Protocols

The following protocols are hypothetical and based on established methods for the analysis of similar short-chain organic acid esters. Optimization and validation would be required for the specific analysis of this compound.

Quantification of this compound in Plasma by GC-MS

This protocol describes a potential workflow for the detection and quantification of this compound in a plasma matrix.

4.1.1. Sample Preparation and Extraction

-

To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d5-ethyl 4-oxobutanoate).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

4.1.2. Derivatization

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 60 minutes.

-

Cool to room temperature before injection.

4.1.3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977 MS or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

In Vitro Hydrolysis by Carboxylesterases

This protocol outlines a method to assess the hydrolysis of this compound by human liver microsomes or recombinant carboxylesterases.

-

Reaction Mixture:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Human Liver Microsomes (e.g., 0.5 mg/mL) or recombinant CES1/CES2

-

This compound (substrate, e.g., 1-100 µM)

-

-

Procedure:

-

Pre-incubate the buffer and microsomes/enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant for the disappearance of the parent compound or the formation of succinic semialdehyde using an appropriate analytical method (e.g., LC-MS/MS after derivatization of the aldehyde).

-

Potential Physiological and Pathophysiological Relevance

The role of this compound in physiology and disease is currently speculative. However, its connection to the GABA shunt suggests several areas of interest:

-

Biomarker of Altered GABA Metabolism: Elevated levels of this compound could potentially indicate a disruption in the GABA shunt, such as in SSADHD, where its precursor, succinic semialdehyde, accumulates.

-

Indicator of Ethanol-GABA Pathway Interactions: The formation of this ester requires both succinic semialdehyde and ethanol. Its presence could be a marker of the metabolic interplay between alcohol consumption and GABAergic activity. Chronic ethanol exposure has been shown to alter GABA transaminase activity, which could influence the levels of succinic semialdehyde[8][9][10].

-

Neuroactivity: As an ester of a GABA metabolite, it is conceivable that this compound could have neuromodulatory effects, although this has not been investigated.

Conclusion

This compound is a theoretically plausible metabolite at the intersection of GABA and ethanol metabolism. While its existence in biological systems is yet to be definitively quantified, this guide provides a framework for its investigation. The development of validated analytical methods is a crucial first step to determine its endogenous levels and explore its potential as a biomarker in neuroscience and drug development. Future research should focus on targeted metabolomics to confirm its presence in biological samples, followed by studies to elucidate its enzymatic regulation and physiological function.

References

- 1. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plasma metabolomic profiles enhance precision medicine for volunteers of normal health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinic semialdehyde dehydrogenase deficiency in mice and in humans: An untargeted metabolomics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis [frontiersin.org]

- 6. Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Basic aspects of GABA-transmission in alcoholism, with particular reference to GABA-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAergic Modulation of Ethanol-Induced Motor Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increase in brain GABA-transaminase activity after chronic ethanol treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability and suppliers of ethyl 4-oxobutanoate

For immediate release:

This technical guide provides a comprehensive overview of ethyl 4-oxobutanoate, a versatile keto-ester with applications in organic synthesis and as a potential building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, analytical characterization, and biological relevance.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 95%, with the compound supplied as a liquid. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number/ID | Purity | CAS Number | Molecular Weight | Additional Information |

| --INVALID-LINK-- | KAA13810 | Not Specified | 10138-10-0 | 130.14 g/mol | Described as a volatile compound synthesized from L-glutamic acid.[1] |

| --INVALID-LINK-- | LIF945291563 | 95% | 10138-10-0 | 130.14 g/mol | Provided as a liquid. |

| --INVALID-LINK-- | T94078 | 95% | 10138-10-0 | 130.14 g/mol | - |

| BLD Pharm | - | Not Specified | 10138-10-0 | 130.14 g/mol | - |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, based on data from PubChem.[2]

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | ethyl 4-oxobutyrate, ethyl 3-formylpropionate, Succinaldehydic acid ethyl ester |

| CAS Number | 10138-10-0 |

| Physical Form | Liquid |

Synthesis Protocols

A plausible synthetic route would be the esterification of succinic semialdehyde.

Experimental Protocol: Fischer Esterification of Succinic Semialdehyde (Theoretical)

Materials:

-

Succinic semialdehyde

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic semialdehyde in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Predicted ¹H and ¹³C NMR data are available.[2][4]

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing volatile compounds like this compound, providing information on purity and molecular weight.[5]

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).

-

GC Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to an appropriate temperature (e.g., 250 °C).

-

Oven Program: Implement a temperature gradient to ensure separation of components.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

-

Biological Relevance and Potential Applications

This compound is a metabolite and has been shown to possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[1] Its antimicrobial activity is suggested to be related to the inhibition of bacterial protein synthesis.[1]

Furthermore, derivatives of this compound are utilized in the synthesis of pharmacologically active molecules. For instance, ethyl 4,4-difluoro-3-oxobutanoate is a precursor for beta-alanine derived GABA-T antagonists, which have therapeutic potential for neurological conditions like epilepsy and anxiety disorders.[6][7] This suggests a potential link to the modulation of the gamma-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[8]

Metabolic Context: The GABA Shunt

The GABA shunt is a metabolic pathway that converts glutamate to succinate. It is an alternative route to the traditional TCA cycle pathway.

Caption: The GABA Shunt and the position of this compound.

This diagram illustrates the core GABA shunt pathway. This compound is shown as a derivative of succinic semialdehyde, a key intermediate in this pathway.

Experimental Workflow: Synthesis and Characterization

The following workflow outlines the general procedure for the synthesis and subsequent analysis of this compound.

Caption: General workflow for synthesis and analysis.

References

- 1. This compound | 10138-10-0 | KAA13810 | Biosynth [biosynth.com]

- 2. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 4-oxobutanoate (CAS No: 10138-10-0), a bifunctional molecule containing both an ester and an aldehyde group. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. However, this same reactivity necessitates careful handling to mitigate potential hazards. This document outlines the known properties, safety protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| Appearance | Colorless oil with a fruity odor | [3] |

| Boiling Point | 183.1°C at 760 mmHg | [1] |

| Flash Point | 68.5°C | [1] |

| Density | 1.013 g/cm³ | [1] |

| Vapor Pressure | 0.785 mmHg at 25°C | [1] |

| Solubility | Highly soluble in water, ethanol, and other polar solvents. Limited solubility in non-polar solvents. | [3] |

| LogP | 0.52860 | [1] |

Hazard Identification and GHS Classification

Potential Hazards:

-

Skin and Eye Irritation: Aldehydes are known to be irritants.[6] Direct contact with the liquid or its vapors may cause redness, burning, and inflammation.[7]

-

Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.[7]

-

Flammability: With a flash point of 68.5°C, it is a combustible liquid and may form explosive mixtures with air when heated.[1][7]

-

Reactivity: The aldehyde group is reactive and can undergo oxidation, especially on exposure to air, and may react with strong acids and bases.[7][8]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid should be administered. The following procedures are recommended based on general principles for handling hazardous chemicals.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[6] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures and Accidental Release

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]

-

Specific Hazards: The substance is a combustible liquid.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[7] Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material such as dry sand or earth, and place it into a chemical waste container.[7] Clean the spill area thoroughly with soap and water.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]

-

Avoid breathing vapors or mist.

-

Use only non-sparking tools, especially when handling larger quantities.

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

Store separately from incompatible materials such as strong acids, strong bases, and oxidizing agents.[7][8]

-

It is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for protecting laboratory personnel.

| Control | Specification |

| Engineering Controls | Work should be conducted in a well-ventilated laboratory, with operations involving significant quantities or heating performed inside a chemical fume hood.[10] Eyewash stations and safety showers should be readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes.[6] Avoid using latex gloves as they may not provide adequate protection.[6] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[6] |

Experimental Protocols

General Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Have all necessary PPE readily available.

-

Dispensing:

-

Conduct all transfers of this compound inside a chemical fume hood.

-

Use a calibrated pipette or syringe for accurate and safe transfer of the liquid.

-

Avoid splashing.

-

Keep the container tightly sealed when not in use.

-

-

Reaction Setup:

-

When setting up a reaction, add the this compound slowly to the reaction vessel.

-

If the reaction is exothermic, ensure adequate cooling is in place.

-

Ensure the reaction apparatus is properly assembled and vented to prevent pressure buildup.

-

-

Work-up and Purification:

-

Perform all extraction and purification steps (e.g., distillation, chromatography) in a well-ventilated area or fume hood.

-

Be aware that heating during purification can increase the vapor pressure and risk of inhalation.

-

-

Waste Disposal:

-

Dispose of all waste containing this compound in a designated and properly labeled hazardous waste container.

-

Follow all institutional and local regulations for chemical waste disposal.

-

Spill Cleanup Protocol (Minor Spill <100 mL)

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate: If the spill is significant or in a poorly ventilated area, evacuate the area.

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: Confine the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Absorption: Carefully absorb the spilled liquid with the absorbent material.

-

Collection: Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water.

-

Ventilation: Ventilate the area until the air is clear of vapors.

Visualizations

General Workflow for Chemical Hazard Assessment

The following diagram illustrates a general workflow for assessing the hazards of a chemical like this compound before its use in the laboratory.

References

- 1. This compound | CAS#:10138-10-0 | Chemsrc [chemsrc.com]

- 2. This compound | 10138-10-0 | KAA13810 | Biosynth [biosynth.com]

- 3. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-methyl-4-oxobutanoate | C7H12O3 | CID 13000833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-amino-4-oxobutanoate | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. web.stanford.edu [web.stanford.edu]

- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 10. osha.gov [osha.gov]

Methodological & Application

Synthesis of Ethyl 4-oxobutanoate from Succinic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of ethyl 4-oxobutanoate from succinic anhydride. This compound is a valuable bifunctional molecule, incorporating both an ester and an aldehyde group, making it a useful building block in the synthesis of various organic compounds and pharmaceutical intermediates.

The synthesis pathway involves three key stages:

-

Monoesterification: Ring-opening of succinic anhydride with ethanol to yield monoethyl succinate (4-ethoxy-4-oxobutanoic acid).

-

Acyl Chloride Formation: Conversion of the carboxylic acid moiety of monoethyl succinate to an acyl chloride, yielding ethyl 4-chloro-4-oxobutanoate.

-

Selective Reduction: Rosenmund reduction of the acyl chloride to the corresponding aldehyde, affording the final product, this compound.

Data Presentation

| Step | Reaction | Reactants | Reagents/Catalyst | Typical Yield (%) | Purity (%) |

| 1 | Monoesterification | Succinic anhydride, Ethanol | (Optional) Acid catalyst (e.g., H₂SO₄) | 90-95 | >95 |

| 2 | Acyl Chloride Formation | Monoethyl succinate | Thionyl chloride (SOCl₂) or Oxalyl chloride | 85-95 | Crude, used directly |

| 3 | Rosenmund Reduction | Ethyl 4-chloro-4-oxobutanoate | H₂, Pd/BaSO₄ (poisoned) | 70-85 | >98 (after purification) |

Experimental Protocols

Step 1: Synthesis of Monoethyl Succinate (4-Ethoxy-4-oxobutanoic acid)

This procedure outlines the ring-opening esterification of succinic anhydride.

Materials:

-

Succinic anhydride

-

Anhydrous ethanol

-

(Optional) Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add succinic anhydride (1.0 eq).

-

Add an excess of anhydrous ethanol (e.g., 3-5 eq). The reaction can proceed without a catalyst, but a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) can be added to accelerate the reaction.[1]

-

Heat the mixture to reflux for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude monoethyl succinate, a colorless oil or low-melting solid, is typically of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Step 2: Synthesis of Ethyl 4-chloro-4-oxobutanoate

This protocol describes the conversion of the carboxylic acid to an acyl chloride.

Materials:

-

Monoethyl succinate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask

-

Reflux condenser with a gas trap (to neutralize HCl gas)

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

In a fume hood, dissolve monoethyl succinate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. The reaction is exothermic and produces HCl gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours to ensure complete conversion.

-

After cooling, the solvent and excess thionyl chloride are carefully removed under reduced pressure.

-

The resulting crude ethyl 4-chloro-4-oxobutanoate is typically used immediately in the next step without further purification.

Step 3: Synthesis of this compound via Rosenmund Reduction

This procedure details the selective reduction of the acyl chloride to an aldehyde.[2][3]

Materials:

-

Ethyl 4-chloro-4-oxobutanoate

-

Rosenmund catalyst (Palladium on Barium Sulfate, Pd/BaSO₄), typically 5% Pd loading

-

Catalyst poison (e.g., quinoline-sulfur or thiourea)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Hydrogen gas (H₂) supply with a balloon or gas burette

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Set up a three-necked flask with a gas inlet, a reflux condenser, and a stopper. The apparatus must be thoroughly dried.

-

Add the Rosenmund catalyst (e.g., 0.1-0.2 g per gram of acyl chloride) and a small amount of catalyst poison to the flask. The poison is crucial to prevent over-reduction of the aldehyde to an alcohol.[2][4]

-

Add anhydrous toluene to the flask.

-

Dissolve the crude ethyl 4-chloro-4-oxobutanoate (1.0 eq) in anhydrous toluene and add it to the flask.

-

Flush the system with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas while vigorously stirring the suspension.

-

Heat the reaction mixture to a temperature that allows for a steady evolution of HCl gas (which can be monitored with moist litmus paper at the top of the condenser).

-

The reaction is monitored by the cessation of HCl evolution.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

-

Wash the catalyst with a small amount of fresh solvent.

-

The combined filtrate is then purified. This typically involves washing with a dilute sodium bicarbonate solution to remove any remaining acid, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation to yield a colorless liquid.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxobutanoate is a versatile bifunctional molecule featuring both a ketone and an ester functional group. This unique structure makes it a valuable starting material and intermediate in a wide range of organic syntheses.[1][2] Its aldehyde tautomer, ethyl 3-formylpropionate, allows it to participate in reactions typical of both ketones and aldehydes. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, targeting the synthesis of valuable heterocyclic compounds and pharmaceutical precursors.

Application 1: Synthesis of Pyrrole Derivatives via Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[3] this compound, possessing a γ-ketoester moiety, can react with primary amines or ammonia under acidic conditions to yield valuable pyrrolidinone derivatives, which are core structures in many pharmaceuticals.

Logical Workflow: Paal-Knorr Pyrrole Synthesis

References

Application Notes and Protocols for Reactions Involving Ethyl 4-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxobutanoate, also known as ethyl 3-formylpropionate or succinic semialdehyde ethyl ester, is a versatile bifunctional molecule containing both an aldehyde and an ester group.[1] This structure makes it a valuable C4 building block in organic synthesis for creating a variety of linear and heterocyclic compounds. Its aldehyde functionality allows for reactions such as condensation and reductive amination, while the ester group can be subjected to hydrolysis or reduction under different conditions. This compound is a derivative of succinic semialdehyde, a metabolite of the neurotransmitter GABA and a precursor to gamma-hydroxybutyrate (GHB), making its derivatives of significant interest in medicinal chemistry and drug development.[2][3][4]

This document provides detailed application notes and experimental protocols for key condensation and reduction reactions involving this compound.

I. Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are fundamental for carbon-carbon bond formation, leading to the synthesis of more complex molecular scaffolds.

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems